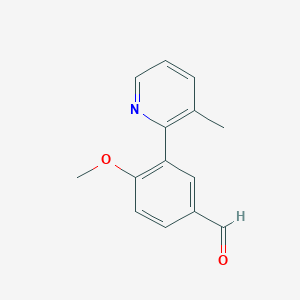
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a benzaldehyde core substituted with a methoxy group and a pyridinyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-(3-methyl-2-pyridinyl)benzoic acid.
Reduction: 4-Methoxy-3-(3-methyl-2-pyridinyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and pyridinyl groups may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, commonly used as a flavoring agent.
Uniqueness
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to omeprazole, it lacks the sulfinyl group, making it less complex but still valuable as an intermediate in organic synthesis .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-methoxy-3-(3-methylpyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-7-15-14(10)12-8-11(9-16)5-6-13(12)17-2/h3-9H,1-2H3 |
InChI Key |
LXILMAHUJBHYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















